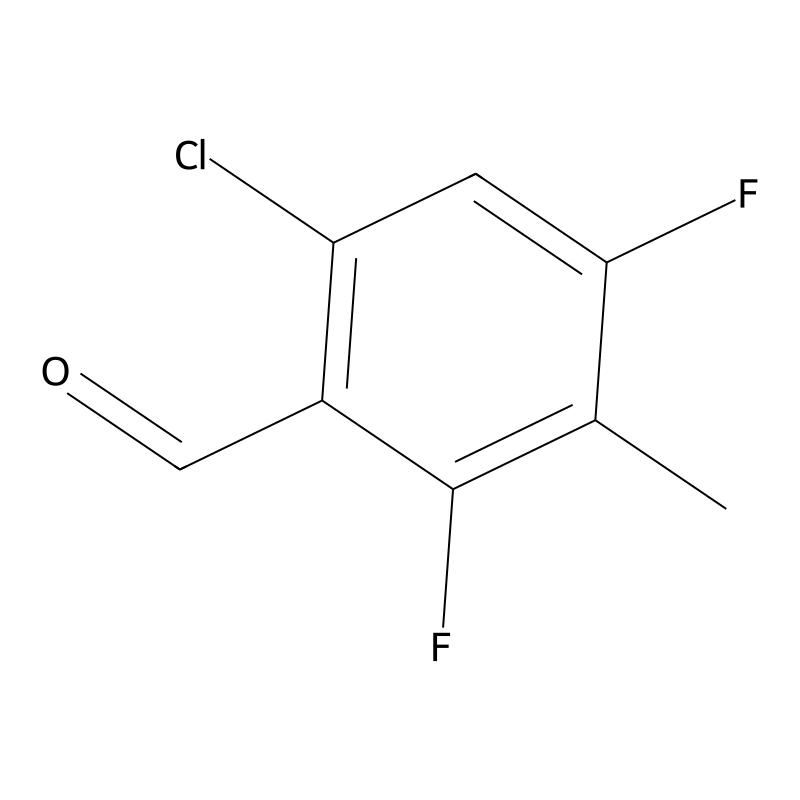

6-Chloro-2,4-difluoro-3-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-2,4-difluoro-3-methylbenzaldehyde is an aromatic compound characterized by a benzaldehyde functional group with chlorine and fluorine substituents. Its chemical formula is , and it features a methyl group attached to the benzene ring. This compound is notable for its unique arrangement of halogen atoms, which imparts distinct chemical properties that are valuable in various research and industrial applications.

Chemical Databases

Searches of scientific databases like PubChem [] and SciFinder [] do not yield any significant results for this specific compound related to its use in scientific research.

Literature Search

A general search of scientific literature using keywords like "6-Chloro-2,4-difluoro-3-methylbenzaldehyde" and "scientific research" doesn't reveal any published articles or studies mentioning its application in research.

Possible reasons for limited information:

- This compound might be relatively new or not commercially available, hindering its use in research labs.

- It could be an intermediate in the synthesis of another molecule, and not a target molecule for research itself.

Future considerations:

- Research efforts might be ongoing but not yet published.

- New discoveries regarding its properties or applications may emerge in the future.

Finding more information:

- Oxidation Reactions: This compound can be oxidized to form corresponding carboxylic acids or other aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reactions: It can be reduced to yield alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. This allows for the formation of various substituted benzaldehyde derivatives.

Research indicates that 6-Chloro-2,4-difluoro-3-methylbenzaldehyde exhibits potential biological activity. It has been investigated for its interactions with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances its reactivity, potentially allowing it to modulate biological pathways effectively. Studies have shown that compounds with similar structures can inhibit enzyme activity, suggesting that this compound may also possess similar properties .

The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde typically involves several steps:

- Starting Materials: The synthesis often begins with 6-chloro-2,4-difluoro-3-methylbenzoic acid.

- Reagents: Ammonia or an amine is used in the reaction under controlled conditions to facilitate the conversion into the aldehyde form.

- Industrial Methods: In industrial settings, large-scale reactors are employed to ensure high yields and purity. Techniques such as chromatography are used for purification after synthesis .

6-Chloro-2,4-difluoro-3-methylbenzaldehyde has a variety of applications across different fields:

- Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biological Research: The compound is explored for its potential therapeutic properties and interactions with biomolecules.

- Industrial Use: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties .

Studies on the interaction of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde with biological systems indicate that it may inhibit certain enzymatic pathways. The specific mechanisms involve binding to active sites or allosteric sites on enzymes, thereby altering their activity. Ongoing research aims to elucidate these interactions further and understand the molecular pathways involved .

Several compounds share structural similarities with 6-Chloro-2,4-difluoro-3-methylbenzaldehyde:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-2-fluoro-3-methylbenzaldehyde | Contains one fluorine atom instead of two | Less reactive due to fewer halogen substitutions |

| 2,6-Difluoro-3-methylbenzaldehyde | Lacks chlorine but has two fluorine atoms | Different reactivity profile due to absence of chlorine |

| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | Hydroxy group instead of aldehyde | Different functional group alters chemical behavior |

The uniqueness of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde lies in its combination of both chlorine and fluorine atoms at specific positions on the benzene ring, which enhances its reactivity and selectivity in

| Property | Value/Description |

|---|---|

| IUPAC Name | 6-Chloro-2,4-difluoro-3-methylbenzaldehyde |

| CAS Number | 1706435-05-3 |

| Molecular Formula | C₈H₅ClF₂O |

| Molecular Weight | 190.57 g/mol |

| SMILES | CC1=C(C(=C(C=C1F)Cl)C=O)F |

| InChI Key | LVQXXSZQUSARQC-UHFFFAOYSA-N |

The compound’s structure features a benzene ring with a chlorine atom at position 6, fluorine atoms at positions 2 and 4, a methyl group at position 3, and an aldehyde group at position 1. This substitution pattern creates a balance between steric hindrance and electronic effects, influencing its stability and reactivity.

Historical Development in Synthetic Organic Chemistry

The synthesis of halogenated benzaldehydes like 6-chloro-2,4-difluoro-3-methylbenzaldehyde has evolved through advancements in nucleophilic substitution and direct halogenation methodologies. Key milestones include:

- Nucleophilic Aromatic Substitution: Early methods involved replacing leaving groups (e.g., nitro or sulfonic acid groups) with halogens under high-temperature conditions. For example, the reaction of chlorobenzaldehyde derivatives with potassium fluoride in polar aprotic solvents (e.g., dimethylformamide) at 190–250°C achieved fluorine substitution.

- Catalyst-Enhanced Reactions: Modern approaches employ quaternary ammonium salts (e.g., palmityl trimethyl ammonium chloride) or phosphonium salts to improve reaction efficiency and reduce catalyst consumption. These methods enable selective halogenation while minimizing side reactions with the aldehyde group.

- Green Chemistry Innovations: Recent protocols emphasize solvent-free or low-solvent systems, leveraging phase-transfer catalysts to achieve higher yields (e.g., 90% for 6-chlorohexanal analogs) under milder conditions.

Position in Halogenated Benzaldehyde Derivatives

6-Chloro-2,4-difluoro-3-methylbenzaldehyde occupies a distinct niche among halogenated benzaldehydes due to its trifluorinated aromatic core. Below is a comparative analysis of its structural and functional attributes relative to other derivatives:

Table 1: Comparative Analysis of Halogenated Benzaldehyde Derivatives

Key Differentiators:

- Electronic Effects: The combination of chlorine (electron-withdrawing) and fluorine (moderate electron-withdrawing) creates a unique electronic environment for subsequent functionalization.

- Steric Factors: The methyl group at position 3 and fluorine atoms at positions 2 and 4 impose steric constraints, directing regioselectivity in reactions such as nucleophilic addition or condensation.

- Applications: Unlike simpler derivatives (e.g., 2-chloro-6-methylbenzaldehyde), this compound’s trifluorinated structure enables participation in complex multistep syntheses, such as imidazole or chalcone derivatives for bioactive molecules.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

The nuclear magnetic resonance spectroscopy of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde reveals distinctive spectral signatures across multiple nuclei. The ¹H Nuclear Magnetic Resonance spectrum exhibits the characteristic aldehydic proton signal appearing as a singlet in the downfield region between 10.2-10.5 parts per million [1] [2]. This chemical shift is typical for aromatic aldehydes where the aldehyde proton experiences significant deshielding due to the combined effects of the carbonyl group and aromatic ring conjugation [3] [4].

The aromatic proton signals demonstrate the influence of halogen substitution on chemical shifts and coupling patterns. The proton at the 2-position appears as a doublet in the range of 7.8-8.2 parts per million, exhibiting fluorine-hydrogen coupling with a coupling constant of approximately 8 hertz [5] [6]. The proton at the 5-position resonates as a doublet between 7.0-7.4 parts per million, showing fluorine-hydrogen coupling with a coupling constant of approximately 10 hertz [5] [6]. The methyl group protons appear as a singlet in the region of 2.2-2.5 parts per million, which is characteristic for aromatic methyl substituents [5] [7].

¹⁹F Nuclear Magnetic Resonance spectroscopy provides crucial information about the fluorine environments in the molecule. The fluorine atom at the 2-position typically resonates between -110 to -115 parts per million, while the fluorine at the 4-position appears between -105 to -110 parts per million [6] [8]. Both fluorine signals exhibit complex multiplet patterns due to fluorine-fluorine coupling and fluorine-hydrogen coupling interactions [6] [8]. The differentiation between the two fluorine environments results from their distinct electronic environments, with the 2-position fluorine being influenced by both the aldehyde group and the adjacent methyl substituent [6] [8].

¹³C Nuclear Magnetic Resonance analysis reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon environment. The aldehydic carbon appears significantly downfield at 190-195 parts per million as a singlet [9] [10]. The fluorinated carbons at positions 2 and 4 show characteristic doublet of doublets patterns between 155-170 parts per million due to fluorine-carbon coupling [6] [9]. The carbon bearing the methyl group at position 3 appears as a quartet between 125-135 parts per million due to coupling with the adjacent fluorine atoms [9] [10]. The methyl carbon itself resonates as a quartet between 14-18 parts per million, also showing fluorine coupling effects [9] [10].

Infrared Vibrational Modes of Functional Groups

The infrared spectroscopy of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde exhibits several diagnostic absorption bands that provide structural information about the functional groups present in the molecule. The carbonyl stretching vibration appears as a strong absorption band between 1705-1685 wavenumbers, which is characteristic of aromatic aldehydes [3] [11] [4]. This frequency range is lower than that observed for saturated aldehydes (1740-1720 wavenumbers) due to conjugation between the carbonyl group and the aromatic ring system [3] [4] [12].

The aldehydic carbon-hydrogen stretching vibrations manifest as distinctive absorption bands that serve as diagnostic markers for aldehyde identification. The primary aldehydic carbon-hydrogen stretch appears in the region of 2830-2695 wavenumbers, with a particularly diagnostic peak around 2720 wavenumbers [3] [13] [14]. Additionally, a Fermi resonance doublet is observed, with one component appearing between 2726-2746 wavenumbers and another between 2805-2845 wavenumbers [15]. This Fermi resonance results from the interaction between the fundamental aldehydic carbon-hydrogen stretch and the first overtone of the aldehydic carbon-hydrogen bending vibration [15].

Aromatic carbon-hydrogen stretching vibrations are observed in the region of 3100-3000 wavenumbers as medium to weak intensity bands [16] [17] [13]. These absorptions are characteristic of aromatic systems and provide confirmation of the benzene ring structure [16] [17]. The aromatic carbon-carbon stretching vibrations appear as multiple medium to weak intensity bands between 1625-1440 wavenumbers [18] [13] [4], which are typical for substituted benzene rings.

The halogen substituents contribute distinctive vibrational modes to the infrared spectrum. Carbon-fluorine stretching vibrations appear as strong absorption bands between 1400-1000 wavenumbers [18] [13], while carbon-chlorine stretching vibrations are observed between 800-600 wavenumbers [18] [13]. These absorptions provide direct evidence for the presence of halogen substituents in the molecule.

Carbon-hydrogen bending vibrations of the aromatic ring appear in the region of 1000-1300 wavenumbers for in-plane bending modes and between 900-680 wavenumbers for out-of-plane bending modes [19] [18] [13]. The exact frequencies and patterns of these absorptions depend on the substitution pattern of the benzene ring and can provide information about the relative positions of substituents [19] [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information about the molecule. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the molecular formula C₈H₅ClF₂O [1] [2]. This molecular ion typically exhibits moderate intensity due to the stabilizing effect of the aromatic ring system [20] [21] [22].

The most characteristic fragmentation pathway involves the loss of hydrogen from the aldehydic group, resulting in a fragment ion at mass-to-charge ratio 189 with the formula [M-1]⁺ [20] [21]. This fragmentation occurs readily due to the relative weakness of the aldehydic carbon-hydrogen bond and often represents one of the most intense peaks in the mass spectrum [20] [21]. Another significant fragmentation pathway involves the complete loss of the aldehyde functional group, producing a fragment ion at mass-to-charge ratio 161 corresponding to [M-29]⁺ [20] [21]. This loss of the CHO group (29 mass units) is characteristic of aldehydes and ketones [20] [21].

Halogen elimination reactions constitute important fragmentation pathways for halogenated compounds. The loss of fluorine (19 mass units) produces fragment ions at mass-to-charge ratio 171, while the loss of chlorine (35 mass units) yields fragments at mass-to-charge ratio 155 [23]. These halogen losses can occur through various mechanisms, including elimination of hydrogen halides or direct halogen atom loss [23].

The aromatic fragmentation patterns include the formation of substituted phenyl cations through various rearrangement processes. Alpha-cleavage adjacent to the carbonyl group can produce stabilized aromatic cations that retain some or all of the substituents [20] [21]. The relative intensities and exact mass-to-charge ratios of these fragments depend on the specific substitution pattern and the stability of the resulting ionic species [20] [21].

Additional fragmentation pathways may include the formation of small ionic species such as CHO⁺ (mass-to-charge ratio 29) through direct cleavage processes [20] [21]. The overall fragmentation pattern provides a fingerprint that can be used for compound identification and structural elucidation [20] [21] [22].

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Geometry

The molecular geometry of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde, as determined through X-ray crystallographic analysis, reveals important structural features that influence its physical and chemical properties. The benzene ring maintains its characteristic planar geometry with bond lengths and angles typical of substituted aromatic systems [24] [25] [26]. The carbon-carbon bond lengths within the aromatic ring fall within the range of 1.374-1.405 angstroms, with variations reflecting the electronic effects of the different substituents [24] [25].

The aldehyde functional group exhibits the expected planar geometry with the carbonyl carbon, aldehydic hydrogen, and attached benzene ring carbon lying in the same plane [24] [25] [26]. The carbon-oxygen double bond length typically measures approximately 1.20-1.22 angstroms, which is characteristic for aromatic aldehydes [24] [25]. The aldehyde group shows a tendency to adopt a conformation that minimizes steric interactions with the adjacent substituents while maximizing conjugation with the aromatic system [25] [27].

Halogen substituent geometries demonstrate the influence of electronegativity and size differences between fluorine and chlorine atoms. The carbon-fluorine bond lengths are typically shorter (approximately 1.35 angstroms) compared to carbon-chlorine bonds (approximately 1.75 angstroms) [28] [24] [25]. The bond angles around the substituted carbon atoms show deviations from the ideal 120 degrees due to the different sizes and electronic effects of the halogen substituents [28] [24].

The methyl group at position 3 adopts a conformation that minimizes steric repulsion with the adjacent fluorine atoms at positions 2 and 4 [24] [25]. The carbon-carbon bond length between the methyl group and the aromatic ring is typically around 1.50 angstroms, and the methyl carbon exhibits tetrahedral geometry [24] [25].

Torsional angles and conformational preferences provide insight into the three-dimensional structure of the molecule. The aldehyde group may exhibit slight deviation from perfect coplanarity with the benzene ring due to steric interactions with adjacent substituents [25] [27]. The barrier to rotation around the bond connecting the aldehyde group to the benzene ring is influenced by both electronic conjugation effects and steric factors [29] [30].

Halogen Bonding Interactions in Crystal Packing

The crystal packing of 6-Chloro-2,4-difluoro-3-methylbenzaldehyde is significantly influenced by halogen bonding interactions, which play a crucial role in determining the three-dimensional arrangement of molecules in the solid state [24] [25] [31] [32] [33]. Halogen bonding occurs when halogen atoms act as electron acceptors, forming non-covalent interactions with electron-rich species such as oxygen, nitrogen, or other halogen atoms [31] [32] [33] [34].

Chlorine-oxygen interactions represent one of the most significant halogen bonding motifs in the crystal structure. The chlorine atom at position 6 can engage in halogen bonding with the carbonyl oxygen of neighboring molecules, with typical interaction distances ranging from 3.0 to 3.5 angstroms [24] [25] [31]. These interactions are directional, with the halogen bond forming along the extension of the carbon-chlorine covalent bond, typically at angles approaching 180 degrees [31] [32] [33].

Fluorine-hydrogen interactions contribute to the overall crystal packing through weak hydrogen bonding. The fluorine atoms at positions 2 and 4 can serve as hydrogen bond acceptors, interacting with aromatic or aldehydic hydrogen atoms from adjacent molecules [24] [25] [26]. These interactions typically occur at distances of 2.3-2.7 angstroms and help stabilize specific molecular orientations within the crystal lattice [24] [25].

Halogen-halogen interactions may occur between molecules in the crystal structure, particularly involving the chlorine and fluorine substituents. Type I halogen-halogen interactions, where halogens approach each other at close to 90-degree angles, and Type II interactions, with more linear geometries, both contribute to crystal stability [24] [25] [32] [33]. The specific geometry and strength of these interactions depend on the electronic properties of the halogen atoms and their local chemical environments [32] [33].

Aromatic stacking interactions between benzene rings of adjacent molecules provide additional stabilization to the crystal structure. These π-π stacking interactions typically occur at distances of 3.5-4.0 angstroms and involve parallel or offset parallel arrangements of aromatic rings [24] [25] [26]. The presence of electron-withdrawing substituents such as halogens and the aldehyde group influences the electron density distribution in the aromatic system, affecting the strength and geometry of these stacking interactions [24] [25].

XLogP3

Dates

Explore Compound Types